ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a synthetic organic compound with the molecular formula C21H16ClNO5 It is known for its unique structure, which includes a pyran ring, a phenyl group, and a chlorobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzoyl chloride with ethyl 3-amino-2-oxo-6-phenyl-2H-pyran-5-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its potential therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-amino-2-oxo-6-phenyl-2H-pyran-5-carboxylate: Lacks the chlorobenzoyl group, which may result in different chemical reactivity and biological activity.
3-Chlorobenzoyl chloride: A precursor in the synthesis of the target compound, with different chemical properties and applications.
Phenylpyran derivatives: Compounds with similar pyran structures but different substituents, leading to varied chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-[(3-chlorobenzoyl)amino]-6-oxo-2-phenylpyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO5/c1-2-27-20(25)16-12-17(23-19(24)14-9-6-10-15(22)11-14)21(26)28-18(16)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGKFMLJZQKLSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601154256 |
Source
|
Record name | Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601154256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339009-30-2 |
Source
|
Record name | Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339009-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601154256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.